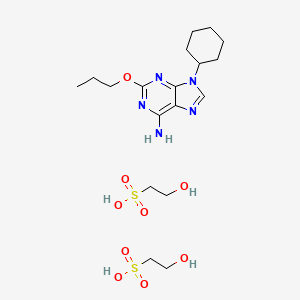
9H-Purin-6-amine, 9-cyclohexyl-2-propoxy-, bis(2-hydroxyethanesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Purin-6-amine, 9-cyclohexyl-2-propoxy-, bis(2-hydroxyethanesulfonate): is a complex organic compound with significant applications in various scientific fields. It is known for its unique structure, which includes a purine base substituted with cyclohexyl and propoxy groups, and is often used in biochemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, 9-cyclohexyl-2-propoxy-, bis(2-hydroxyethanesulfonate) typically involves multiple steps, starting with the preparation of the purine base. The cyclohexyl and propoxy groups are introduced through specific substitution reactions. The final step involves the formation of the bis(2-hydroxyethanesulfonate) salt, which is achieved by reacting the intermediate compound with ethanesulfonic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
9H-Purin-6-amine, 9-cyclohexyl-2-propoxy-, bis(2-hydroxyethanesulfonate) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted purine derivatives .
Scientific Research Applications
9H-Purin-6-amine, 9-cyclohexyl-2-propoxy-, bis(2-hydroxyethanesulfonate) has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological molecules, including enzymes and nucleic acids.
Medicine: Investigated for potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9H-Purin-6-amine, 9-cyclohexyl-2-propoxy-, bis(2-hydroxyethanesulfonate) involves its interaction with specific molecular targets. It can bind to enzymes and nucleic acids, affecting their function and activity. The pathways involved in its action are complex and depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 9H-Purine-2,6-diamine
- 6-Amino-9H-purin-2-ol
- 9H-purine, 6-amino-9-(2-cyclohexenyl)-
Uniqueness
What sets 9H-Purin-6-amine, 9-cyclohexyl-2-propoxy-, bis(2-hydroxyethanesulfonate) apart from similar compounds is its unique combination of substituents, which confer specific chemical and biological properties. This makes it particularly valuable in research and industrial applications .
Properties
CAS No. |
77429-77-7 |
|---|---|
Molecular Formula |
C18H33N5O9S2 |
Molecular Weight |
527.6 g/mol |
IUPAC Name |
9-cyclohexyl-2-propoxypurin-6-amine;2-hydroxyethanesulfonic acid |
InChI |
InChI=1S/C14H21N5O.2C2H6O4S/c1-2-8-20-14-17-12(15)11-13(18-14)19(9-16-11)10-6-4-3-5-7-10;2*3-1-2-7(4,5)6/h9-10H,2-8H2,1H3,(H2,15,17,18);2*3H,1-2H2,(H,4,5,6) |
InChI Key |
KHYORLCZSUCUMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC(=C2C(=N1)N(C=N2)C3CCCCC3)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















